5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds with multiple substituents. The compound is officially registered under Chemical Abstracts Service registry number 1251392-87-6, providing a unique identifier for this specific molecular structure. The molecular formula C₁₂H₉FO₂ indicates the presence of twelve carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 204.20 daltons.
The IUPAC nomenclature system designates this compound through a hierarchical naming approach that prioritizes the furan ring as the principal functional group. The systematic name this compound reflects the attachment of a 3-fluoro-2-methylphenyl substituent at the 5-position of the furan ring, with the aldehyde functionality located at the 2-position. Alternative nomenclature includes the designation 5-(3-fluoro-2-methylphenyl)-2-furaldehyde, which emphasizes the furaldehyde structural motif. The MDL number MFCD16066210 serves as an additional molecular descriptor for database identification purposes.
Comparative analysis with related compounds reveals the systematic approach to nomenclature variations. For instance, the closely related compound 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde carries the registry number 1001010-58-7, differing only in the position of the fluorine substituent on the phenyl ring. This positional isomerism necessitates precise nomenclature to distinguish between structurally similar compounds with potentially different chemical and biological properties.
Molecular Architecture: Substituent Effects on Furan-Phenyl Hybrid Systems
The molecular architecture of this compound exemplifies the complex interplay between heterocyclic and aromatic systems in hybrid molecular frameworks. The furan ring serves as an electron-rich five-membered heterocycle that can participate in both electron-donating and electron-accepting interactions depending on the nature of attached substituents. The presence of the 3-fluoro-2-methylphenyl group introduces significant electronic perturbations that influence the overall molecular conformation and reactivity patterns.
The fluorine substituent at the 3-position of the phenyl ring exerts strong electron-withdrawing effects through its high electronegativity, creating an asymmetric electronic distribution across the phenyl-furan conjugated system. This electronic asymmetry is further modified by the methyl group at the 2-position, which provides electron-donating properties through hyperconjugation and inductive effects. The resulting electronic structure creates a push-pull system that significantly influences the molecular orbital distribution and potential reaction pathways.
Computational analysis indicates that the compound exhibits specific conformational preferences due to steric and electronic interactions between the substituents. The molecular geometry demonstrates a rotatable bond count of two, suggesting limited conformational flexibility around the phenyl-furan junction. The XLogP3 value of 2.9 indicates moderate lipophilicity, reflecting the balance between the polar furan-aldehyde functionality and the hydrophobic fluorinated phenyl component. The hydrogen bond acceptor count of three corresponds to the oxygen atoms in the furan ring and aldehyde group, while the absence of hydrogen bond donors reflects the fully substituted aromatic character.
Research on similar furan-phenyl hybrid systems demonstrates that the transmission of substituent effects through furan rings occurs with efficiency comparable to thiophene systems, but differs significantly from benzene ring transmission patterns. The electronic coupling between the furan and phenyl components creates extended conjugation pathways that influence both ground-state properties and excited-state behavior.
Comparative Analysis of Isomeric Forms and Tautomeric Possibilities
The structural analysis of this compound reveals multiple isomeric possibilities arising from different substitution patterns on both the furan and phenyl ring systems. Positional isomerism represents the most significant form of structural variation, with the fluorine atom capable of occupying different positions on the phenyl ring while maintaining the same molecular formula. The compound 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde serves as a key positional isomer, differing only in the location of the fluorine substituent.
Comparative structural data reveals significant differences between these positional isomers. The 4-fluoro variant exhibits the same molecular weight of 204.20 daltons but displays different SMILES representations: CC1=CC(=CC=C1C2=CC=C(C=O)O2)F for the 3-fluoro compound versus O=Cc1ccc(o1)c1ccc(cc1C)F for the 4-fluoro isomer. These structural differences translate into distinct chemical and physical properties, including different melting points, solubilities, and reactivity patterns.
Additional isomeric possibilities exist through variation in the methyl group position on the phenyl ring. The compound 5-(2-fluoro-4-methylphenyl)furan-2-carbaldehyde represents another positional isomer where both the fluorine and methyl substituents occupy different positions. This structural variation demonstrates the extensive isomeric diversity possible within this chemical family, with each isomer potentially exhibiting unique properties and applications.
Tautomeric possibilities in furan-carbaldehyde systems primarily involve enol-keto equilibria, although the stability of the aldehyde form typically predominates under normal conditions. Research on related thiosemicarbazone derivatives of furan-2-carbaldehyde compounds indicates that tautomeric forms can adopt different conformations, with some compounds existing in thione forms in solid state while others maintain their original structural arrangements. The presence of the fluorinated phenyl substituent may influence these tautomeric equilibria through electronic effects transmitted through the conjugated system.
Crystallographic Characterization Challenges in Fluorinated Furan Derivatives
Crystallographic analysis of this compound presents unique challenges characteristic of fluorinated heterocyclic compounds. The presence of fluorine atoms introduces complications in X-ray diffraction studies due to the high electronegativity and small atomic radius of fluorine, which can create ambiguous electron density distributions and complicate structure determination processes. These challenges are compounded by the flexible nature of the furan-phenyl junction, which may result in multiple conformational states within crystal lattices.
Comparative crystallographic studies of related furan derivatives provide insight into the structural behavior of these systems. Research on thiosemicarbazone derivatives derived from furan-2-carbaldehyde compounds demonstrates that molecular conformation in solid state can vary significantly between closely related structures. For instance, compounds with similar substituent patterns have been observed to crystallize in different conformations, with some adopting E configurations about specific bonds while others favor Z conformations. These conformational differences often result from intramolecular hydrogen bonding patterns and crystal packing forces.
The challenge of obtaining high-quality crystals suitable for X-ray diffraction analysis is particularly pronounced for compounds containing both furan and fluorinated aromatic components. The relatively low molecular weight and potential for disorder in crystal structures can lead to poor diffraction quality and limited resolution in structural determination. Temperature-dependent crystallographic studies may be necessary to capture the full range of conformational behavior and to identify potential phase transitions or polymorphic forms.
Studies of related fluorinated furan systems indicate that intermolecular interactions play crucial roles in determining crystal packing arrangements. The fluorine atoms can participate in weak hydrogen bonding interactions and dipole-dipole associations that influence crystal stability and packing efficiency. These non-covalent interactions must be carefully considered during crystallographic refinement procedures to ensure accurate structural determination.
Furthermore, the presence of the aldehyde functional group introduces additional complexity through potential intermolecular carbonyl interactions and the possibility of aldol condensation reactions under certain crystallization conditions. Careful control of crystallization parameters, including temperature, solvent selection, and concentration, becomes essential for obtaining reliable crystallographic data for structural characterization purposes.
Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKXERCXDXFRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular and Physical Data
| Property | Value | |
|---|---|---|
| Chemical Name | 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde | |
| CAS Number | 1251392-87-6 | |
| Molecular Formula | C12H9FO2 | |
| Molecular Weight | 204.2 |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the formation of a furan-2-carbaldehyde core with a substituted phenyl group at the 5-position. The most direct and common approach is a cross-coupling reaction, such as Suzuki-Miyaura coupling, followed by formylation if necessary. The following sections detail plausible synthetic routes based on literature precedents for similar compounds.
Suzuki-Miyaura Cross-Coupling Approach
Preparation of 5-bromofuran-2-carbaldehyde:
- 5-bromofuran-2-carbaldehyde is commercially available or can be synthesized via bromination of furan-2-carbaldehyde.
Preparation of 3-fluoro-2-methylphenylboronic acid:
- This boronic acid can be synthesized from 3-fluoro-2-methyliodobenzene via lithiation and subsequent reaction with trimethyl borate, followed by hydrolysis.
-
- 5-bromofuran-2-carbaldehyde is reacted with 3-fluoro-2-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent (e.g., toluene, ethanol, or DMF).
- The reaction mixture is heated (typically 80–100°C) under an inert atmosphere for several hours.
- After completion, the product is isolated by extraction and purified by column chromatography.
$$
\text{5-bromofuran-2-carbaldehyde} + \text{3-fluoro-2-methylphenylboronic acid} \xrightarrow{\text{Pd(0), base}} \text{this compound}
$$
Table 1: Typical Reaction Conditions
| Reagent/Condition | Value/Description |
|---|---|
| 5-bromofuran-2-carbaldehyde | 1.0 eq |
| 3-fluoro-2-methylphenylboronic acid | 1.2 eq |
| Catalyst | Pd(PPh3)4 (2–5 mol%) |
| Base | K2CO3 (2.0 eq) |
| Solvent | Toluene/Ethanol/DMF |
| Temperature | 80–100°C |
| Time | 6–24 hours |
| Yield | 50–80% (typical for similar systems) |
Note: These conditions are inferred from analogous Suzuki-Miyaura couplings involving aryl-furan systems and may require optimization for this specific substrate.
Alternative Methods
Direct Arylation
Recent advances in C–H activation allow for direct arylation of furan-2-carbaldehyde at the 5-position using aryl halides and palladium catalysts. This approach can potentially eliminate the need for pre-functionalized furan intermediates, although regioselectivity and functional group tolerance must be considered.
Vilsmeier–Haack Formylation
If the corresponding 5-(3-fluoro-2-methylphenyl)furan is available, formylation at the 2-position can be achieved using the Vilsmeier–Haack reaction (DMF and POCl3), introducing the aldehyde group directly.
Literature Precedents and Analogous Syntheses
- The synthesis of substituted furan-2-carbaldehydes via Suzuki coupling is well established and has been reported for similar compounds, such as 5-phenyl-furan-2-carbaldehyde and 5-(2-fluorophenyl)-furan-2-carbaldehyde.
- The condensation of furan-2-carbaldehyde derivatives with nucleophiles (e.g., thiosemicarbazide) is routinely performed in methanol under reflux, confirming the stability and reactivity of the aldehyde group in these systems.
Research Findings and Comparative Data
*Estimated yield range based on analogous reactions; actual yield may vary depending on optimization.
Notes and Practical Considerations
- Purity of starting materials, especially boronic acids and halogenated furans, is critical for high yields.
- The choice of base and solvent can significantly impact the efficiency and selectivity of the Suzuki coupling.
- Post-reaction purification typically involves silica gel chromatography due to the aromatic and polar nature of the product.
- Characterization is performed by NMR (1H, 13C), IR, and mass spectrometry, as described in the literature for related compounds.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 5-(3-Fluoro-2-methylphenyl)furan-2-carboxylic acid.
Reduction: 5-(3-Fluoro-2-methylphenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research indicates that derivatives of furan compounds, including 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, exhibit significant antimicrobial activity. For instance, studies have shown that furan-based compounds can interfere with bacterial iron homeostasis, making them potential candidates for developing new antimycobacterial agents . The presence of the fluorine atom in the structure may enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
1.2 Antiviral Activity
Furan derivatives have been investigated for their antiviral properties against various viruses, including flaviviruses such as Zika and dengue. The structural motifs present in compounds like this compound may influence their interaction with viral proteins, offering a pathway for designing effective antiviral agents .
Materials Science
2.1 Organic Electronics
The unique electronic properties of furan derivatives make them suitable for applications in organic electronics. Compounds like this compound can be used as building blocks for organic semiconductors due to their ability to form stable thin films with desirable charge transport properties . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2.2 Polymer Chemistry
In polymer chemistry, furan-based compounds are utilized to synthesize novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved resistance to degradation and better performance in various applications, including coatings and adhesives.
Agrochemicals
3.1 Pesticide Development
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Research has shown that furan derivatives can exhibit herbicidal activity by disrupting metabolic pathways in plants or pests . This makes them candidates for developing environmentally friendly agrochemicals that target specific pests while minimizing harm to beneficial organisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and the fluorinated phenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Substituent Effects on Physical and Thermodynamic Properties
Furan-2-carbaldehyde derivatives exhibit distinct physical properties depending on substituent type and position. A comparative analysis is summarized below:
Notes:
- Nitro groups (NO₂) significantly increase melting points and stabilize crystalline structures due to strong intermolecular interactions .
- Chlorine (Cl) moderately raises melting points compared to non-halogenated analogs .
- Fluorine (F) and methyl (CH₃) in the target compound may reduce crystallinity due to steric hindrance and weaker dipole interactions compared to NO₂ .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): NO₂ and Cl decrease electron density at the aldehyde group, enhancing electrophilicity. Fluorine’s inductive effect is weaker than NO₂ but stronger than CH₃, balancing reactivity and stability .
- Steric Effects: The 2-methyl group in the target compound may hinder reactions at the aldehyde site, contrasting with para-substituted analogs (e.g., 4-NO₂) that allow unhindered access .
Biological Activity
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a furan ring substituted with a 3-fluoro-2-methylphenyl group and an aldehyde functional group. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has also shown efficacy against fungal pathogens, making it a potential candidate for antifungal drug development.
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of biological processes, including cell proliferation and apoptosis.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial activity of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Antifungal Activity
In vitro tests have demonstrated antifungal activity against common fungal pathogens. The results are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 40 |
These findings suggest that the compound could be further explored as an antifungal agent.
Anticancer Activity
Research exploring the anticancer potential of this compound has shown promising results. A study conducted on cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines are listed in Table 3.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment.
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In this study, the compound was administered alongside conventional antibiotics, leading to enhanced efficacy against multidrug-resistant Staphylococcus aureus. The combination therapy resulted in a significant reduction in bacterial load compared to antibiotic treatment alone.
Q & A
Q. What are common byproducts in its synthesis, and how are they identified?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
